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Abstract
SB756050 is a selective T-Gr-protein-coupled receptor 5 (TGR5) agonist that was under

development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a modulator

of a receptor implicated in glucose homeostasis and energy expenditure, SB756050
represented a promising therapeutic strategy. This technical guide provides a comprehensive

overview of the discovery, development, and eventual discontinuation of SB756050. It details

the compound's mechanism of action, summarizes its preclinical and clinical findings, and

presents available data in a structured format for technical audiences. While development was

halted due to suboptimal clinical efficacy, the history of SB756050 offers valuable insights into

the challenges of targeting the TGR5 receptor for metabolic diseases.

Introduction
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the G-

protein coupled receptor family that is activated by bile acids.[1] Expressed in various tissues,

including the intestine, gallbladder, and certain immune cells, TGR5 plays a role in regulating

energy expenditure, glucose metabolism, and inflammatory responses.[2] Activation of TGR5 in

intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an

incretin hormone with established benefits in glycemic control.[2] This has made TGR5 an

attractive target for the development of novel therapeutics for metabolic disorders such as type

2 diabetes and obesity.[2]
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SB756050 was identified by GlaxoSmithKline as a selective TGR5 agonist.[1] The compound

progressed to Phase I/II clinical trials but was ultimately discontinued.[2] This document aims to

provide a detailed technical account of the available scientific and clinical data on SB756050.

Discovery and Preclinical Development
Discovery
Detailed information regarding the specific discovery process for SB756050, including the lead

identification and optimization campaign, is not extensively available in the public domain. It is

known that GlaxoSmithKline was actively pursuing TGR5 modulators for metabolic diseases.

SB756050 is a synthetic diazepine derivative.[3]

Chemical Structure and Properties
Chemical Name: 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine[4]

Molecular Formula: C₂₁H₂₈N₂O₈S₂[4]

Molecular Weight: 500.6 g/mol [4]

CAS Number: 447410-57-3[4]

Mechanism of Action
SB756050 is a selective agonist of the TGR5 receptor.[1] Upon binding to TGR5, it is

presumed to initiate a signaling cascade through the Gαs subunit of its associated G protein,

leading to the activation of adenylyl cyclase.[5] This results in an increase in intracellular cyclic

adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5] In the

context of enteroendocrine L-cells, this signaling pathway is known to promote the secretion of

GLP-1.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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